(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
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Description
(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, or “2E-3-4-Br-1-3,4-DC-prop-2-en-1-one”, is a compound that has been studied for its potential applications in scientific research. It is a brominated and dichlorinated derivative of prop-2-en-1-one, and its unique structure allows it to be used as a reagent in various chemical reactions. In recent years, it has been studied for its potential applications in medicine and biochemistry, as well as its use in laboratory experiments.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related by its bromophenyl component, highlighting the challenges and solutions in synthesizing halogenated biphenyl compounds. This research could inform synthetic strategies for related compounds, including (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, by outlining efficient reaction conditions and potential pitfalls in halogenation reactions (Qiu et al., 2009).
Environmental Impact
Research on the environmental impact of chlorophenols, such as 3-chlorophenol and 2,4-dichlorophenol, provides insights into the behavior of chlorinated aromatic compounds in aquatic environments. These studies assess the toxicity, persistence, and bioaccumulation potential of chlorophenols, offering a framework for understanding the environmental fate of structurally related compounds like (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one (Krijgsheld & Gen, 1986).
Toxicology
The toxicological profile of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, can offer insights into the potential health impacts of exposure to chlorinated aromatic compounds. Research in this area focuses on mechanisms of toxicity, including endocrine disruption and reproductive effects, which may be relevant to understanding the safety profile of related chemicals (Lind & Lind, 2018).
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUNPZIADSECGI-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
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